molecular formula C18H19NO4 B12895644 4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline CAS No. 81536-07-4

4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline

Cat. No.: B12895644
CAS No.: 81536-07-4
M. Wt: 313.3 g/mol
InChI Key: ZSVIPVROCXPGKX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the molecule .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furoquinoline alkaloids, such as:

Uniqueness

4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

81536-07-4

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

4,7-dimethoxy-8-(3-methylbut-2-enoxy)furo[2,3-b]quinoline

InChI

InChI=1S/C18H19NO4/c1-11(2)7-9-22-17-14(20-3)6-5-12-15(17)19-18-13(8-10-23-18)16(12)21-4/h5-8,10H,9H2,1-4H3

InChI Key

ZSVIPVROCXPGKX-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=C(C=CC2=C1N=C3C(=C2OC)C=CO3)OC)C

Origin of Product

United States

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